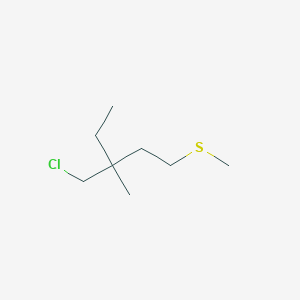

3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane: is an organic compound with the molecular formula C8H17ClS It is a chlorinated derivative of pentane, featuring a chloromethyl group, a methyl group, and a methylsulfanyl group attached to the pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane typically involves the chlorination of 3-methyl-1-(methylsulfanyl)pentane. This can be achieved through the reaction of 3-methyl-1-(methylsulfanyl)pentane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-methyl-1-(methylsulfanyl)pentane.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of chlorinated and sulfur-containing organic compounds on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. The methylsulfanyl group can undergo oxidation-reduction reactions, potentially affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-3-methylpentane: Similar structure but lacks the methylsulfanyl group.

3-Methyl-1-(methylsulfanyl)pentane: Similar structure but lacks the chloromethyl group.

3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both chloromethyl and methylsulfanyl groups

Biologische Aktivität

3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane is an organic compound that features a chloromethyl group, a methylsulfanyl group, and a pentane backbone. Its unique structure suggests potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₃ClS

- Molecular Weight : 150.69 g/mol

- Structure : The compound consists of a pentane chain with a chloromethyl group and a methylsulfanyl group attached to the third carbon.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related methylsulfanyl compounds have shown effectiveness against various bacteria and fungi, indicating potential for this compound in treating infections.

-

Antioxidant Properties :

- Compounds containing sulfur are often evaluated for their antioxidant capabilities. The presence of the methylsulfanyl group may enhance the electron-donating ability of the molecule, contributing to its potential antioxidant activity.

-

Pharmacological Applications :

- The chloromethyl group is known to facilitate nucleophilic substitution reactions, which are crucial in drug development. This reactivity allows for the modification of the compound to create more potent derivatives.

The biological mechanisms through which this compound exerts its effects may include:

- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new compounds with enhanced biological activities.

- Oxidative Stress Modulation : The methylsulfanyl group may play a role in modulating oxidative stress within cells, potentially offering protective effects against cellular damage.

Antimicrobial Studies

A study examining structurally similar compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 20 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 20 | Staphylococcus aureus |

| Related Compound B | 30 | Escherichia coli |

Antioxidant Activity

Research on similar methylsulfanyl compounds indicated promising antioxidant properties, with IC50 values ranging from 11 μg/mL to 15 μg/mL in DPPH radical scavenging assays . This suggests that this compound could exhibit comparable activity.

| Compound | IC50 (μg/mL) | Assay Type |

|---|---|---|

| This compound | TBD | DPPH Scavenging |

| Related Compound A | 14.51 ± 1.827 | DPPH Scavenging |

| Related Compound B | 15.20 | DPPH Scavenging |

Eigenschaften

Molekularformel |

C8H17ClS |

|---|---|

Molekulargewicht |

180.74 g/mol |

IUPAC-Name |

3-(chloromethyl)-3-methyl-1-methylsulfanylpentane |

InChI |

InChI=1S/C8H17ClS/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3 |

InChI-Schlüssel |

XLFDYCRGIWYMKO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(CCSC)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.